Chemo-Structural Analysis and Synthetic Utility of 1-Benzyl-3-hydroxypiperidin-2-one
Chemo-Structural Analysis and Synthetic Utility of 1-Benzyl-3-hydroxypiperidin-2-one
Executive Summary
1-Benzyl-3-hydroxypiperidin-2-one (CAS: 14813-01-5) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical chiral intermediate in the total synthesis of quinazolinone alkaloids, most notably Febrifugine (a potent antimalarial) and its synthetic analogue Halofuginone (an anti-fibrotic agent).
This guide dissects the molecular architecture, synthetic pathways, and characterization of this lactam. We focus specifically on the Davis Oxidation protocol for its synthesis—a method that offers high regioselectivity for
Structural Architecture & Stereochemistry
The molecule consists of a six-membered lactam (piperidin-2-one) ring,
Molecular Descriptors
| Property | Value |
| IUPAC Name | 1-Benzyl-3-hydroxy-piperidin-2-one |
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| Chirality | C3 is a stereogenic center.[1] (S)- and (R)- enantiomers are distinct intermediates. |
| Physical State | White crystalline solid (mp 168–172 °C) or viscous oil (purity dependent). |
Conformational Analysis
The piperidin-2-one ring typically adopts a half-chair conformation to minimize torsional strain, unlike the chair conformation of saturated piperidines.
-
C3-OH Orientation: The hydroxyl group at C3 prefers a pseudo-equatorial position to avoid 1,3-diaxial interactions, though hydrogen bonding with the carbonyl oxygen can stabilize the pseudo-axial conformer in non-polar solvents.
-
N-Benzyl Group: Provides steric bulk and protects the amide nitrogen, preventing side reactions during base-mediated transformations.
Synthetic Methodology: Strategies & Logic
The synthesis of 3-hydroxy lactams generally follows two main retrosynthetic logic streams: Oxidative Functionalization of an existing lactam or Cyclization of a chiral pool precursor.
Pathway Comparison
Figure 1: Strategic disconnections for the synthesis of the target lactam.
Selected Protocol: The Davis Oxidation
We prioritize Route A for this guide. It allows researchers to start with the commercially available 1-benzylpiperidin-2-one and introduce the hydroxyl group directly. This method utilizes N-sulfonyloxaziridine (Davis Reagent) , which is superior to molecular oxygen or peroxide oxidations due to its ability to avoid over-oxidation and ring cleavage.
Detailed Experimental Protocol
Objective: Synthesis of racemic 1-benzyl-3-hydroxypiperidin-2-one via
Reagents & Materials
-
Substrate: 1-Benzylpiperidin-2-one (1.0 equiv)
-
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.2 equiv)
-
Oxidant: 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) (1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology
-
Enolate Formation (Kinetic Control):
-
Charge a flame-dried round-bottom flask with anhydrous THF under Argon atmosphere.
-
Cool the solvent to -78 °C (dry ice/acetone bath).
-
Add LiHMDS (1.2 equiv) dropwise.
-
Critical Step: Add a solution of 1-benzylpiperidin-2-one in THF dropwise over 15 minutes. Stir at -78 °C for 45 minutes.
-
Logic: Low temperature prevents the enolate from equilibrating (thermodynamic control) or polymerizing.
-
-
Oxidation:
-
Dissolve the Davis Reagent (1.5 equiv) in a minimal amount of THF.
-
Cannulate this solution into the enolate mixture at -78 °C.
-
Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 2 hours.
-
Mechanism:[2][3][4][5][6] The enolate attacks the electrophilic oxygen of the oxaziridine, forming a hemiaminal intermediate which collapses to the
-hydroxy product and the sulfonimine byproduct.[2]
-
-
Workup & Purification:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate (gradient 4:1 to 1:1). The byproduct (sulfonimine) is less polar and elutes first.
-
Figure 2: Mechanistic flow of the Davis Oxidation protocol.
Spectroscopic Characterization
Verification of the C3-hydroxylation is best achieved via NMR. The appearance of the C3 methine proton and the shift of the carbonyl carbon are diagnostic.
Diagnostic NMR Data (Representative)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 7.25 – 7.35 | Multiplet | Ar-H (5H) | Benzyl aromatic ring | |
| 4.65 & 4.45 | Doublets (J=14 Hz) | Diastereotopic benzylic protons | ||
| 4.15 | dd | C3-H | Diagnostic: | |
| 3.20 | Multiplet | C6-H (2H) | Adjacent to Nitrogen | |
| 172.5 | Singlet | C=O | Lactam Carbonyl | |
| 68.2 | Singlet | C3-OH | Hydroxylated Carbon | |
| 50.1 | Singlet | Benzylic Carbon |
Note: Shifts may vary slightly based on solvent (
Pharmaceutical Applications
The Febrifugine Connection
1-Benzyl-3-hydroxypiperidin-2-one is a direct precursor to the piperidine ring system found in Febrifugine and Halofuginone .
-
Transformation: The lactam carbonyl is typically reduced (using
or Borane) to the amine, yielding 1-benzyl-3-hydroxypiperidine. -
Bioactivity: The C3-hydroxyl group is essential for the high-affinity binding of Halofuginone to prolyl-tRNA synthetase , the mechanism by which it inhibits collagen type I synthesis (anti-fibrotic action).
Neurokinin Antagonists
Substituted 3-hydroxypiperidines derived from this lactam are also scaffolds for NK1 receptor antagonists, used in treating chemotherapy-induced nausea and vomiting.
References
-
Davis, F. A., et al. (1984).[2][7] "Asymmetric oxidation of ester and amide enolates using new (camphorylsulfonyl)oxaziridines." Journal of Organic Chemistry.
-
McLaughlin, N. P., & Evans, P. (2010). "Dihydroxylation of piperidinones: a concise synthesis of (+)-febrifugine." Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). "1-Benzyl-3-hydroxypiperidin-2-one." National Center for Biotechnology Information.
-
O'Hagan, D. (2000). "Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids." Natural Product Reports.
-
Kikuchi, H., et al. (2006). "Exploration of a new type of antimalarial compounds based on febrifugine."[8][9] Journal of Medicinal Chemistry.
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